Cas no 27949-30-0 ([1,1'-Biphenyl]-2,3',6-triol)
[1,1'-Biphenyl]-2,3',6-triol structure
Product Name:[1,1'-Biphenyl]-2,3',6-triol
CAS No:27949-30-0
MF:C12H10O3
MW:202.206003665924
CID:255038
PubChem ID:119762
Update Time:2025-04-19
[1,1'-Biphenyl]-2,3',6-triol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2,3',6-triol
- 2-(3-hydroxyphenyl)benzene-1,3-diol
- (1,1'-Biphenyl)-2,3',6-triol
- 2,3',6-Biphenyltriol
- 2,3',6-Trihydroxybiphenyl
- 2,3',6-Trihydroxydiphenyl
- biphenyl-2,3',6-triol
- 27949-30-0
- DTXSID4067351
- EINECS 248-745-2
- NS00028392
-
- Inchi: 1S/C12H10O3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7,13-15H
- InChI Key: MMJVFOMJAGADPT-UHFFFAOYSA-N
- SMILES: OC1C=CC=C(C=1C1C=CC=C(C=1)O)O
Computed Properties
- Exact Mass: 202.063
- Monoisotopic Mass: 202.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- PSA: 60.69
[1,1'-Biphenyl]-2,3',6-triol Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
27949-30-0 ([1,1'-Biphenyl]-2,3',6-triol) Related Products
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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